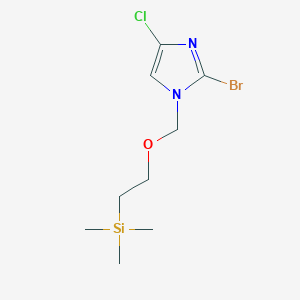![molecular formula C10H6FNO3 B2449683 6-fluoro-3-[(1Z)-(hydroxyimino)méthyl]-4H-chromèn-4-one CAS No. 338778-10-2](/img/structure/B2449683.png)
6-fluoro-3-[(1Z)-(hydroxyimino)méthyl]-4H-chromèn-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one is a fluorinated chromone derivative Chromones are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzaldehyde derivative.
Cyclization: The benzaldehyde derivative undergoes cyclization with a suitable reagent to form the chromone core.
Hydroxyiminomethylation: The chromone core is then subjected to hydroxyiminomethylation using hydroxylamine and appropriate reaction conditions to introduce the hydroxyiminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to other functional groups.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromone derivatives, while reduction can produce amine derivatives.
Mécanisme D'action
The mechanism of action of 6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, while the hydroxyiminomethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-fluoro-3-formylchromone: Similar structure but with a formyl group instead of a hydroxyiminomethyl group.
6-fluoro-3-methylchromone: Contains a methyl group instead of a hydroxyiminomethyl group.
6-fluoro-3-nitrochromone: Features a nitro group in place of the hydroxyiminomethyl group.
Uniqueness
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one is unique due to the presence of both the fluorine atom and the hydroxyiminomethyl group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-1-2-9-8(3-7)10(13)6(4-12-14)5-15-9/h1-5,14H/b12-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZHRRVPHZASLL-QCDXTXTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CO2)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-phenoxypropanamide](/img/structure/B2449604.png)
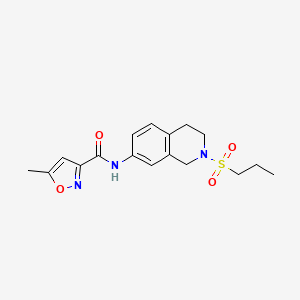
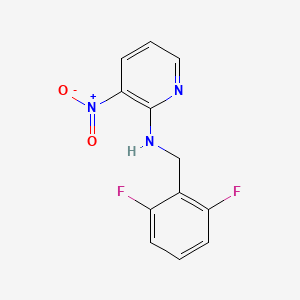
![2-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2449610.png)
![N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2449611.png)
![N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2449612.png)
![N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B2449614.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449615.png)
![Ethyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2449616.png)
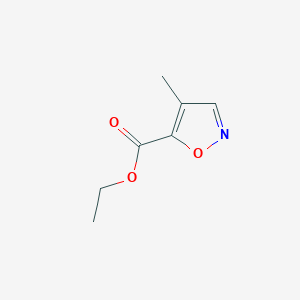
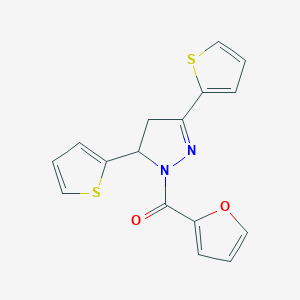
![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2449622.png)
